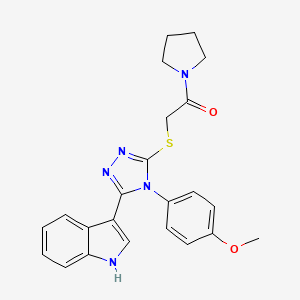
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that integrates multiple pharmacologically relevant moieties, including indole, triazole, and pyrrolidine. This unique structure suggests potential biological activities that warrant investigation.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C25H27N5O2S |
| Molecular Weight | 461.6 g/mol |
| IUPAC Name | 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-1-(pyrrolidin-1-yl)ethanone |
| CAS Number | Not specified in sources |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The indole and triazole rings can bind to various receptors or enzymes, modulating their activity. This can lead to alterations in cellular signaling pathways that affect processes such as cell proliferation, apoptosis, and immune responses.
Biological Activities
Research indicates that triazole derivatives exhibit a range of biological activities. The specific activities associated with this compound include:
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. Studies have shown that related triazole compounds possess significant antifungal and antibacterial effects. For instance, compounds with similar structures have demonstrated efficacy against various pathogens including Candida albicans and Staphylococcus aureus .
Anticancer Potential
The incorporation of the indole moiety into the triazole framework has been linked to enhanced anticancer activity. Research has indicated that compounds containing these functional groups can inhibit the growth of cancer cells in vitro. For example, related triazole-thioether compounds have shown promising results against human colon cancer cell lines .
Anticonvulsant Properties
Some studies have explored the anticonvulsant potential of triazole derivatives. For instance, certain derivatives have been tested in animal models for their ability to prevent seizures . The presence of the pyrrolidine ring may contribute to this activity by affecting neurotransmitter systems.
Case Studies and Research Findings
Several studies provide insights into the biological activities of triazole derivatives similar to the compound :
- Antifungal Activity : A study demonstrated that triazole derivatives exhibited potent antifungal activity against multiple strains of fungi with minimum inhibitory concentrations (MICs) as low as 0.0156 μg/mL .
- Anticancer Efficacy : In vitro studies on indole-triazole hybrids showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating high potency .
- Anticonvulsant Activity : Research on a series of triazole compounds revealed promising anticonvulsant effects in mouse models, with some compounds achieving ED50 values indicating effective seizure control .
Propriétés
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-30-17-10-8-16(9-11-17)28-22(19-14-24-20-7-3-2-6-18(19)20)25-26-23(28)31-15-21(29)27-12-4-5-13-27/h2-3,6-11,14,24H,4-5,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNULXGSAVQZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCC3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














